{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group and a 2-methylquinolin-4-yl methanone moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, commonly involving sulfonyl chlorides and piperazine derivatives under basic conditions . Characterization typically employs NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (HRMS), and chromatographic techniques (TLC) to confirm structure and purity .
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-15-14-19(18-4-2-3-5-20(18)23-15)21(26)24-10-12-25(13-11-24)29(27,28)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBTHANCIVBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The piperazine ring allows for various substitution reactions, making it a versatile intermediate for further chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to undergo multiple chemical reactions makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(2-methylquinolin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, primarily in the piperazine-sulfonyl and aromatic methanone domains. Key differences lie in the substituents on the piperazine and the linked aromatic systems:
*Calculated based on molecular formula C₂₁H₂₀FN₃O₃S.
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in , -SO₂ in target) improve stability and binding in hydrophobic pockets.
- Quinoline vs.
Yield and Efficiency :
- The target compound’s synthesis is comparable to derivatives in , where yields range from 31% (4g) to 68% (4k) .
- T-08 () achieved purification via column chromatography (Rf = 0.5), similar to methods used for the target .
Physicochemical Properties
*Estimated using analogous compounds .
Key Trends :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
